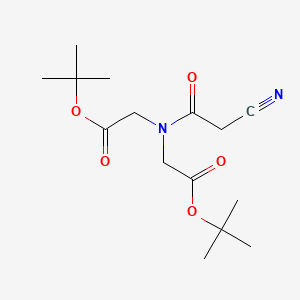

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

Description

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate is a bifunctional organic compound characterized by a central azanediyl (NH) group flanked by two tert-butyl acetate moieties and a 2-cyanoacetyl substituent. This compound belongs to a class of aminodiacetate derivatives widely studied for their versatility in coordination chemistry, prodrug design, and radiopharmaceutical applications . The tert-butyl groups enhance solubility in organic solvents, while the cyanoacetyl group introduces electrophilic reactivity, enabling conjugation with biomolecules or participation in cycloaddition reactions.

Below, we systematically compare it with similar compounds.

Properties

IUPAC Name |

tert-butyl 2-[(2-cyanoacetyl)-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-14(2,3)21-12(19)9-17(11(18)7-8-16)10-13(20)22-15(4,5)6/h7,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVDRQPKXANNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanogenation and Acidification: Core Steps in Cyanoacetic Acid Synthesis

The synthesis of cyanoacetic acid, a critical precursor for Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, begins with the cyanogenation of sodium chloroacetate. This reaction involves substituting the chlorine atom in chloroacetate with a cyano group (-CN) using sodium cyanide (NaCN) under controlled conditions. A typical procedure involves neutralizing mono-chloroacetic acid with aqueous sodium carbonate to pH 6.5–7.0, followed by the addition of a 30% sodium cyanide solution at 50°C . The exothermic reaction is maintained at 85–90°C until completion, yielding sodium cyanoacetate. Subsequent acidification with hydrochloric acid (HCl) liberates cyanoacetic acid, which is then separated from sodium chloride via continuous chromatography .

Key Reaction Parameters:

-

Temperature Control: Maintaining 85–90°C during cyanogenation prevents side reactions such as hydrolysis of NaCN.

-

Stoichiometry: A 1:1 molar ratio of sodium chloroacetate to NaCN ensures complete conversion, with slight excesses (e.g., 1.05 mol NaCN per 1.0 mol chloroacetate) compensating for volatilization losses .

-

Acidification Efficiency: Using 30% HCl achieves near-quantitative protonation of sodium cyanoacetate, while lower concentrations (e.g., 5% HCl) require larger volumes but reduce decomposition risks .

Optimization of Cyanoacetic Acid Production

Experimental data from patented methods highlight the impact of reaction conditions on yield and purity. For instance, Example 1 of the patent (CN105481717A) reports a 98.5% yield of cyanoacetic acid solution with 20.3% concentration and 0.10% chloride ion content after chromatographic separation . In contrast, Example 2, which uses 5% HCl for acidification, achieves a higher yield (99.2%) but lower concentration (9.53%) due to dilution effects .

Table 1: Comparative Analysis of Cyanoacetic Acid Synthesis Conditions

| Example | HCl Concentration | Temperature (°C) | Yield (%) | Cyanoacetic Acid Concentration (%) | Chloride Content (%) |

|---|---|---|---|---|---|

| 1 | 30% | 60 | 98.5 | 20.3 | 0.10 |

| 2 | 5% | 20 | 99.2 | 9.53 | 0.08 |

| 3 | 20% | 70 | 97.5 | 18.1 | 0.13 |

| 4 | Gaseous HCl | 80 | 96.6 | 19.1 | 0.12 |

These results demonstrate that higher HCl concentrations and elevated temperatures (e.g., 60–80°C) favor concentrated cyanoacetic acid solutions, whereas milder conditions prioritize yield over concentration .

Purification Techniques and Their Impact on Final Product Quality

The separation of cyanoacetic acid from sodium chloride is achieved through continuous chromatography using ammonium-type resins. This method avoids thermal decomposition associated with traditional distillation, which can degrade cyanoacetic acid at elevated temperatures. In Example 1, chromatographic separation at 60°C produces a cyanoacetic acid solution with 0.10% chloride content, compared to 0.35% in vacuum distillation methods . Subsequent concentration under reduced pressure (e.g., 90°C at -0.09 MPa) yields solid cyanoacetic acid with 98.3% purity and residual chloride below 0.4% .

Critical Factors in Purification:

-

Resin Selection: Ammonium-type resins preferentially adsorb chloride ions, enhancing separation efficiency.

-

Temperature Management: Operating the chromatography system at 50–80°C balances separation speed and resin stability.

-

Solvent Recovery: Implementing closed-loop systems for water and HCl recovery reduces waste and operational costs .

Industrial-Scale Considerations and Environmental Impact

Scaling up cyanoacetic acid production requires addressing challenges such as NaCN handling, HCl waste management, and energy-intensive chromatography. The patent emphasizes solvent recovery systems, which reduce HCl consumption by 40% in closed-loop configurations . Additionally, replacing batch reactors with continuous-flow systems could enhance throughput and consistency for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H24N2O5

- Molecular Weight : 312.36 g/mol

- IUPAC Name : Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate

- CAS Number : 1209379-68-9

The compound features a unique structure that allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to undergo various transformations:

- Formation of Amino Acids and Peptides : The compound can be utilized to synthesize amino acid derivatives through condensation reactions. This application is significant in the development of peptide-based therapeutics.

- Synthesis of Heterocycles : It can be employed in the formation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Peptides

Recent studies have demonstrated the use of this compound in synthesizing novel peptides that exhibit enhanced biological activity compared to traditional peptides. The incorporation of this compound allowed for better stability and bioavailability of the resulting peptides.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural features that allow for interactions with biological targets:

- Enzyme Inhibitors : Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in metabolic pathways related to cancer progression.

- Drug Development : Its ability to form stable complexes with metal ions makes it a candidate for developing radiopharmaceuticals, where it can be labeled with isotopes for imaging purposes.

Case Study: Radiopharmaceutical Development

A study highlighted the use of this compound as a precursor for radiolabeling with technetium-99m. This labeling resulted in compounds that could be used for targeted imaging in cancer diagnostics.

Material Science

In material science, this compound is recognized for its utility in creating advanced materials:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for cross-linking reactions that improve material performance.

- Nanomaterials : It has been explored as a precursor for synthesizing nanomaterials with specific optical or electronic properties, useful in sensors and electronic devices.

Data Table: Comparison of Material Properties

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 5 | 15 |

Mechanism of Action

The mechanism by which Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Molecular Targets and Pathways:

Enzymes: The compound may target specific enzymes involved in metabolic pathways.

Pathways: It can influence signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent at the azanediyl nitrogen significantly influences chemical behavior:

Key Observations :

- Hydroxyethyl Analog : The intramolecular hydrogen bond stabilizes its conformation, making it suitable for crystallization and radiopharmaceutical synthesis .

- Bromoethyl Analog : The bromide substituent facilitates nucleophilic substitution, enabling its use in constructing DTPA-like ligands for gadolinium(III) chelation .

Stability and Degradation Pathways

- Hydroxyethyl Analog : Stability is enhanced by intramolecular hydrogen bonding, but ester hydrolysis under acidic conditions remains a limitation .

- Bromoethyl Analog : Susceptible to nucleophilic attack, requiring anhydrous storage .

- Cyanoacetyl Analog: Likely prone to hydrolysis of the cyano group to carboxylic acid under basic conditions, necessitating pH-controlled formulations.

Biological Activity

Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate, with CAS number 1209379-68-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C15H24N2O5

- Molecular Weight : 312.37 g/mol

- IUPAC Name : this compound

- Purity : 97%

Synthesis

The synthesis of this compound involves several steps typically utilizing tert-butyl esters and cyanoacetic acid derivatives. The reaction is generally conducted under inert conditions to prevent degradation or unwanted side reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study on related azanediacetic acid derivatives showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Insecticidal activity has also been a focus of research. Analogues of this compound have demonstrated effective insecticidal properties:

- A series of N'-benzoheterocyclecarbonyl-N-tert-butyl analogues were synthesized and tested for insecticidal activity. One compound exhibited an LC50 value of 0.89 mg/L, indicating high potency against certain insect pests .

Case Studies

-

Insect Resistance Management :

- A study evaluated the effectiveness of Di-tert-butyl analogues in managing insect resistance in agricultural settings. Results indicated a reduction in pest populations when applied as part of an integrated pest management strategy.

-

Pharmacological Studies :

- Pharmacological evaluations revealed that compounds containing the azanediacetic structure possess potential as drug candidates due to their ability to inhibit specific enzymes linked to bacterial resistance mechanisms.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing Di-tert-butyl 2,2'-((2-cyanoacetyl)azanediyl)diacetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl bromoacetate is reacted with amine precursors in acetonitrile (MeCN) using 1,8-bis(dimethylamino)naphthalene as a base and NaI as a catalyst . Multi-step protocols often involve protecting group strategies, such as tert-butyl esterification, to stabilize reactive intermediates. Purification is achieved via flash chromatography with solvent gradients (e.g., DCM:hexane:acetone = 7:3:0.5) or reverse-phase HPLC .

Q. How is purification optimized for this compound?

Purification methods depend on the reaction byproducts and solubility. Common approaches include:

- Normal-phase chromatography : Using hexane:ethyl acetate or DCM:ether gradients to isolate the product as a colorless oil (yields: 57–60%) .

- Reverse-phase HPLC : For polar derivatives, yielding high-purity white powders (up to 89% yield) .

- Acid-mediated deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes tert-butyl groups, followed by neutralization and extraction .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of tert-butyl groups (δ ~1.4 ppm for C(CH₃)₃), cyanoacetyl protons (δ ~3.0–3.5 ppm), and acetamide linkages .

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (a = 11.9767 Å, b = 9.7187 Å, c = 29.3476 Å) provide absolute configuration validation .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Yield discrepancies (e.g., 57% vs. 89% in similar routes ) often stem from:

- Reaction kinetics : Prolonged stirring (5+ hours) ensures complete deprotection .

- Solvent polarity : Polar aprotic solvents (e.g., THF/MeOH mixtures) improve intermediate solubility .

- Catalyst optimization : NaI enhances alkylation efficiency in SN2 reactions . Advanced troubleshooting involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 6 eq. tert-butyl bromoacetate) .

Q. What mechanistic insights exist for its reactivity in coordination chemistry?

The compound serves as a precursor for radiopharmaceutical ligands. The tert-butyl-protected amine and acetate moieties coordinate to metal cores (e.g., ⁹⁹ᵐTc(CO)₂(NO)₂⁺), forming stable complexes. Deprotection under acidic conditions exposes carboxylic acid groups, enhancing metal-binding affinity . Computational studies (e.g., DFT) predict optimal bond angles (109.5° for sp³ hybridized N) and charge distribution for chelation .

Q. How do tert-butyl groups influence the compound’s stability and solubility?

- Steric protection : tert-butyl groups prevent hydrolysis of ester linkages during storage, requiring dark, cold (2–8°C) conditions .

- Solubility : The groups enhance solubility in organic solvents (e.g., DCM, THF) but reduce aqueous compatibility, necessitating derivatization (e.g., hydrolysis to carboxylic acids) for biological assays .

Q. What computational tools model its reactivity in drug-design applications?

- 3D-QSAR : Correlates structural features (e.g., tert-butyl bulkiness, cyanoacetyl electron-withdrawing effects) with bioactivity .

- Molecular docking : Predicts interactions with target proteins (e.g., DNA-PK) by simulating ligand conformations in homology models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthesis yields?

Conflicting yields (e.g., 57% vs. 89% ) arise from:

- Purification rigor : Reverse-phase HPLC achieves higher purity than normal-phase methods.

- Side reactions : Uncontrolled hydrolysis of cyanoacetyl groups reduces yields in aqueous conditions. Mitigation includes optimizing reaction pH (<7) and using anhydrous solvents .

Methodological Recommendations

- Storage : Store at 2–8°C in amber vials to prevent light-induced degradation .

- Derivatization : Post-synthetic modifications (e.g., TFA deprotection) require inert atmospheres to avoid ester hydrolysis .

- Quality control : Validate purity via HPLC (≥95%) and mass spectrometry (e.g., m/z 289.37 for C₁₄H₂₇NO₅) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.